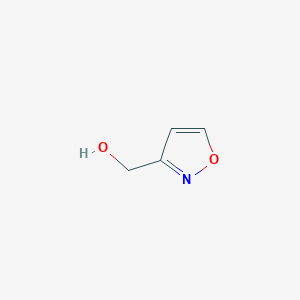

3-Isoxazolemethanol

説明

3-Isoxazolemethanol is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

3-Isoxazolemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of biologically active compounds, which may include interactions with enzymes such as glutaminase from Escherichia coli and troponin I from the human heart . These interactions are crucial for the compound’s role in facilitating organic synthesis reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause skin and eye irritation, respiratory irritation, and other cellular responses when inhaled or contacted . These effects highlight the compound’s potential impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with enzymes and proteins can lead to significant biochemical changes, influencing various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature but should be stored in an airtight container to avoid degradation . Long-term effects on cellular function can be observed in both in vitro and in vivo studies, providing insights into the compound’s temporal impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may facilitate certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as acute toxicity when ingested or inhaled . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role in organic synthesis reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . This localization is crucial for the compound’s role in various biochemical and cellular processes.

生物活性

3-Isoxazolemethanol is a compound that belongs to the isoxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antioxidant, and neuroprotective properties.

Synthesis of this compound

The synthesis of this compound typically involves cycloaddition reactions between nitrile oxides and alkenes or alkynes. Various methodologies have been reported for synthesizing isoxazole derivatives, including metal-free approaches that enhance yield and selectivity. For instance, a study highlighted the use of triethylamine (TEA) in a solvent mixture of water and methanol to achieve high yields of isoxazole derivatives, including this compound .

| Method | Yield (%) | Conditions |

|---|---|---|

| TEA in 5% water, 95% methanol | 68% | Room temperature, 2 hours |

| DIPEA in 98% water, 2% methanol | 54% | Room temperature, 2 hours |

| Na2CO3 in 98% water, 2% methanol | 52% | Room temperature, 3 hours |

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For example, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from 15 μg/ml to over 400 μg/ml depending on the specific derivative and cell line tested .

Case Study:

A series of isoxazole-carboxamide derivatives were evaluated for their cytotoxic effects on Hep3B liver cancer cells. Compounds with structural similarities to this compound showed IC50 values around 23 μg/ml, indicating promising anticancer activity .

Antioxidant Activity

Isoxazole derivatives have also been recognized for their antioxidant potential. The DPPH assay is commonly used to evaluate this property. In comparative studies, certain isoxazole compounds demonstrated superior antioxidant activity compared to standard antioxidants like Trolox. For instance, some derivatives exhibited IC50 values as low as 7.8 μg/ml in antioxidant assays .

Neuroprotective Effects

The neuroprotective properties of isoxazole derivatives are particularly noteworthy in the context of Alzheimer's disease (AD). Compounds featuring the isoxazole moiety have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with AD pathogenesis. The presence of indole groups in some derivatives enhances their ability to penetrate the blood-brain barrier (BBB), making them suitable candidates for AD treatment .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between isoxazole derivatives and target enzymes involved in neurodegenerative diseases. These studies suggest that modifications to the isoxazole structure can enhance binding affinity and selectivity towards AChE and BACE1 inhibitors .

科学的研究の応用

Pharmaceutical Development

3-Isoxazolemethanol is being investigated as a potential therapeutic agent, particularly for neurological disorders. Its ability to interact with specific receptors in the brain suggests it may have applications in treating conditions such as depression and anxiety. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to novel treatments for various mental health disorders .

Case Study:

A study evaluated the interaction of isoxazole derivatives with serotonin receptors, demonstrating significant binding affinity and potential effects on mood regulation. This indicates that this compound could be further explored for its neuropharmacological properties .

Agricultural Chemistry

In agricultural chemistry, this compound is being researched for its potential as a pesticide or fungicide. Its unique chemical structure allows it to target harmful organisms effectively while minimizing toxicity to beneficial species. This selective action is crucial for sustainable agricultural practices .

Case Study:

Field trials using isoxazole-based compounds showed a reduction in pest populations without adversely affecting non-target insects, highlighting the compound's potential as an eco-friendly alternative to conventional pesticides .

Material Science

The properties of this compound make it suitable for developing advanced materials, particularly conductive polymers used in electronic devices and sensors. These materials are essential for creating more efficient electronic components and improving the performance of various technologies .

Research Findings:

Recent studies have demonstrated that incorporating isoxazole derivatives into polymer matrices enhances conductivity and thermal stability, making them ideal candidates for next-generation electronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reagent in various techniques. Its ability to facilitate the detection and quantification of other chemical substances in complex mixtures enhances the accuracy of analytical methods used in laboratories .

Application Example:

Researchers have utilized this compound in high-performance liquid chromatography (HPLC) to improve the separation efficiency of complex biological samples, demonstrating its utility in biochemical analysis .

Antioxidant Research

The antioxidant properties of this compound are being studied for their potential benefits in reducing oxidative stress within biological systems. This could lead to applications in formulating health supplements aimed at mitigating oxidative damage associated with various diseases .

Case Study:

In vitro studies have shown that derivatives of isoxazole exhibit significant antioxidant activity by scavenging free radicals, suggesting potential applications in nutraceutical formulations aimed at promoting health and wellness .

Summary Table of Applications

特性

IUPAC Name |

1,2-oxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-7-5-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAGXLDCTZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512619 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89102-73-8 | |

| Record name | (1,2-Oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of α,5-dimethyl-3-isoxazolemethanol as described in the research?

A1: The research highlights the versatility of γ-hydroxyalkynyl ketones as valuable building blocks for creating diverse heterocyclic compounds, including α,5-dimethyl-3-isoxazolemethanol. The study demonstrates that the addition of hydrazoic acid to 5-hydroxy-hex-3-yne-2-one yields both 3-azido-2,5-dimethyl furan and α,5-dimethyl-3-isoxazolemethanol in a single step [, ]. This one-pot reaction offers a streamlined approach to synthesizing these valuable heterocyclic structures, potentially simplifying the production of compound libraries for drug discovery and materials science applications.

Q2: Beyond α,5-dimethyl-3-isoxazolemethanol, what other heterocycles are accessible through the methods described in the paper?

A2: The research showcases the synthesis of various heterocycles beyond α,5-dimethyl-3-isoxazolemethanol using γ-hydroxyalkynyl ketones as a starting point. For example, reacting (E)- and (Z)-bromoenediones (derived from readily available furans) with 1,1-dimethylhydrazine yields 1,3-dimethyl-5-acetylpyrazole [, ]. Additionally, reacting the same bromoenediones with sodium azide leads to the formation of 3-acetyl-5-methylisoxazole through a unique reaction pathway involving a (Z)-3-azido-3-hexene-2,5-dione intermediate [, ]. This highlights the broader applicability of these synthetic strategies for accessing a diverse range of valuable heterocyclic structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。